

The APC/C-p300 Pathway: A Nexus in Cancer Development and Therapeutic Target

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Anaphase-Promoting Complex/Cyclosome (APC/C) and the histone acetyltransferase p300 are two master regulators of fundamental cellular processes that have independently been implicated in the development and progression of cancer. The APC/C, an E3 ubiquitin ligase, is a critical orchestrator of cell cycle progression, while p300, a transcriptional co-activator, governs gene expression programs that control cell growth, differentiation, and apoptosis. Emerging evidence has revealed a direct and functionally significant interplay between these two pathways, forming an APC/C-p300 axis that represents a pivotal node in oncogenesis. This technical guide provides a comprehensive overview of the APC/C-p300 pathway, its dysregulation in cancer, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary information to investigate and target this critical pathway.

Core Components and Canonical Functions

The Anaphase-Promoting Complex/Cyclosome (APC/C)

The APC/C is a large, multi-subunit E3 ubiquitin ligase that targets a multitude of cell cycle regulatory proteins for degradation by the 26S proteasome.^[1] Its activity is essential for the orderly progression through mitosis and the maintenance of genomic stability. The APC/C is

composed of at least 12 core subunits and is activated by one of two co-activator proteins: Cdc20 or Cdh1.[2]

- APC/C-Cdc20: Primarily active during mitosis, it triggers the onset of anaphase by ubiquitinating securin and cyclin B1.[3] Overexpression of Cdc20 is a common feature in many cancers and is often associated with poor prognosis.[4][5]
- APC/C-Cdh1: Active from late mitosis through the G1 phase, it targets a broader range of substrates to maintain the G1 state and prevent premature entry into S phase.[6] While Cdh1 is generally considered a tumor suppressor, its dysregulation can also contribute to tumorigenesis.[6]

The dysregulation of APC/C activity, through either overexpression of its co-activators or mutation of its core components, leads to chromosomal instability, a hallmark of cancer.[7]

The Histone Acetyltransferase p300

p300, and its close homolog CBP, are histone acetyltransferases (HATs) that function as global transcriptional co-activators.[8] They acetylate histone tails, leading to a more open chromatin structure that facilitates gene transcription. Beyond histones, p300 also acetylates a wide array of non-histone proteins, including transcription factors, thereby modulating their activity, stability, and localization.[9]

p300 is involved in virtually all major cellular processes, and its dysregulation is a common theme in cancer. It can act as both an oncogene and a tumor suppressor depending on the cellular context.[8] Overexpression of p300 has been observed in various cancers, where it promotes the transcription of oncogenes.

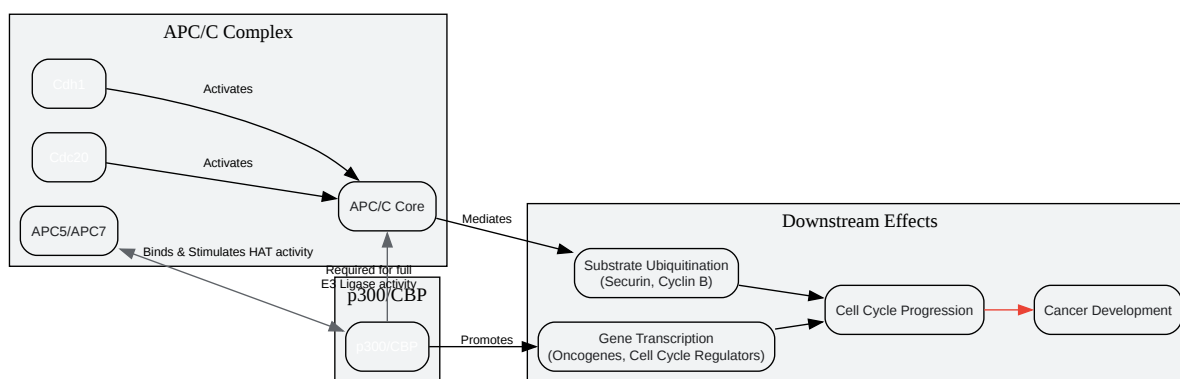
The APC/C-p300 Interaction: A Direct Link

A seminal study by Turnell et al. (2005) established a direct physical and functional link between the APC/C and p300. This interaction is mediated by the APC/C subunits APC5 and APC7, which bind directly to the C-terminal region of p300.

This interaction has a dual consequence:

- **Stimulation of p300 Acetyltransferase Activity:** The binding of APC5 and APC7 to p300 enhances its intrinsic HAT activity, leading to increased histone acetylation and potentiation of p300-dependent gene transcription.
- **Requirement for APC/C Ubiquitin Ligase Activity:** The interaction with p300 is also crucial for the full E3 ubiquitin ligase activity of the APC/C. Depletion of p300's homolog, CBP, has been shown to reduce APC/C activity and cause a mitotic delay.

This reciprocal regulation places the APC/C-p300 complex at a critical juncture, integrating cell cycle control with transcriptional regulation.



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Figure 1: The APC/C-p300 signaling pathway.

Dysregulation of the APC/C-p300 Pathway in Cancer

The intricate balance of the APC/C-p300 pathway is frequently disrupted in cancer, contributing to uncontrolled cell proliferation, genomic instability, and tumor progression.

- **Overexpression of Cdc20 and p300:** Many tumors exhibit elevated levels of both Cdc20 and p300.^[4] This concerted upregulation can create a feed-forward loop where increased p300 activity promotes the transcription of genes required for cell cycle entry, while hyperactive APC/C-Cdc20 drives mitotic progression, leading to rampant proliferation.
- **Aberrant Substrate Targeting:** The altered activity of the APC/C-p300 complex can lead to the inappropriate stabilization or degradation of key cellular proteins. For instance, the stabilization of oncogenic transcription factors through p300-mediated acetylation, coupled with the failure of APC/C to degrade mitotic drivers, can synergistically promote tumorigenesis.
- **Genomic Instability:** A dysfunctional APC/C, partly due to its altered interaction with p300, can lead to errors in chromosome segregation during mitosis, resulting in aneuploidy, a common characteristic of cancer cells.^[7]

Quantitative Data on APC/C and p300 in Cancer

The following tables summarize quantitative data on the expression of APC/C components and p300 in various cancers, as well as the efficacy of inhibitors targeting these pathways.

Table 1: Expression of APC/C Components and p300 in Cancer vs. Normal Tissues

Gene/Protein	Cancer Type	Expression Change in Cancer	Reference
Cdc20	Bladder, Breast, Cervical, Colon, Esophageal, Head & Neck, Kidney, Liver, Lung, Prostate, Stomach, Uterine	Significantly elevated mRNA expression	[4]
Cdh1	Breast Cancer	Overall reduction in protein levels (mass spectrometry)	[7]
p300	Hepatocellular Carcinoma	High expression in 48.8% of HCCs vs. 6.5% in adjacent non-malignant tissue	
p300	Prostate Cancer	Significantly higher expression in high-grade tumors	
p300	Breast, Liver, Esophageal, Skin, Pancreatic, Lung, Colorectal Cancers	Overexpression associated with poor prognosis	

Table 2: IC50 Values of APC/C and p300 Inhibitors in Cancer Cell Lines

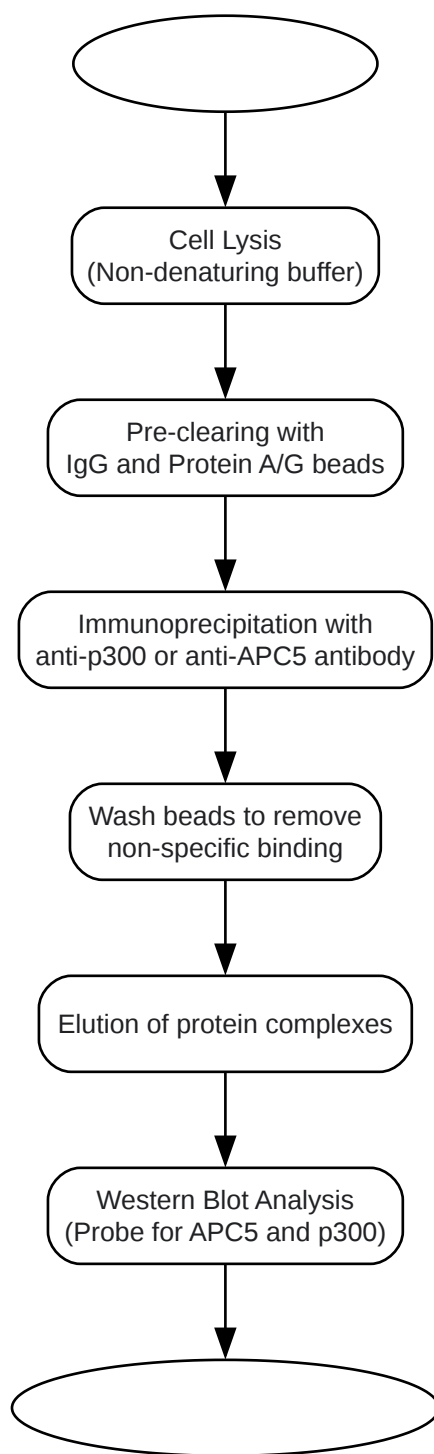
Inhibitor	Target	Cancer Cell Line	IC50	Reference
proTAME	APC/C	Bladder Cancer (RT-4)	22 μ M	
Apcin	APC/C-Cdc20	Glioblastoma (U251MG)	30.77 μ M	
Apcin	Glioblastoma (U87MG)	81.38 μ M		
C646	p300	-	400 nM (Ki)	-
A-485	p300/CBP	-	p300: 9.8 nM, CBP: 2.6 nM	-
L002	p300	-	1.98 μ M	

Experimental Protocols

Investigating the APC/C-p300 pathway requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate APC/C-p300 Interaction

This protocol is designed to verify the physical interaction between endogenous APC/C and p300 in a cellular context.



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Figure 2: Experimental workflow for Co-Immunoprecipitation.

Materials:

- Cell line of interest (e.g., HeLa, U2OS)
- Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.
- Primary antibodies: Rabbit anti-p300, Mouse anti-APC5 (or other APC/C subunit)
- Control IgG (Rabbit and Mouse)
- Protein A/G magnetic beads
- Wash Buffer: Co-IP Lysis Buffer
- Elution Buffer: 1x SDS-PAGE sample buffer
- Western blotting reagents and equipment

Protocol:

- Cell Lysis:
 - Culture cells to 80-90% confluency.
 - Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.
 - Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
- Pre-clearing:
 - Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
 - Pellet the beads and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - To separate aliquots of the pre-cleared lysate, add the primary antibody (anti-p300 or anti-APC5) or control IgG.

- Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold Wash Buffer.
- Elution and Analysis:
 - Resuspend the beads in Elution Buffer and boil for 5-10 minutes.
 - Separate the proteins by SDS-PAGE and perform Western blot analysis using antibodies against p300 and the APC/C subunit to detect the co-precipitated protein.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of the APC/C to stimulate the acetyltransferase activity of p300.

Materials:

- Recombinant human p300
- Recombinant APC/C complex (or purified APC5/APC7 subunits)
- Histone H3 or H4 peptide substrate
- Acetyl-CoA (can be radiolabeled, e.g., [³H]-Acetyl-CoA)
- HAT Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT
- Scintillation fluid and counter (for radioactive assay) or anti-acetylated lysine antibody (for non-radioactive assay)

Protocol:

- Reaction Setup:

- In a microfuge tube, combine HAT Assay Buffer, histone peptide substrate, and recombinant p300.
- In a parallel reaction, add the recombinant APC/C complex or APC5/APC7 subunits.
- Pre-incubate the mixtures at 30°C for 10 minutes.
- Initiate Reaction:
 - Start the reaction by adding Acetyl-CoA.
 - Incubate at 30°C for 30-60 minutes.
- Stop and Detect:
 - Radioactive method: Spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium carbonate buffer, and measure radioactivity using a scintillation counter.
 - Non-radioactive method: Stop the reaction with SDS-PAGE sample buffer, run on a gel, and perform a Western blot using an anti-acetylated lysine antibody.

In Vitro Ubiquitination Assay

This assay determines the effect of p300 on the E3 ubiquitin ligase activity of the APC/C.

Materials:

- Recombinant human APC/C
- Recombinant E1 ubiquitin-activating enzyme
- Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH10)
- Ubiquitin
- Recombinant p300
- APC/C substrate (e.g., a fragment of cyclin B1 containing a destruction box)

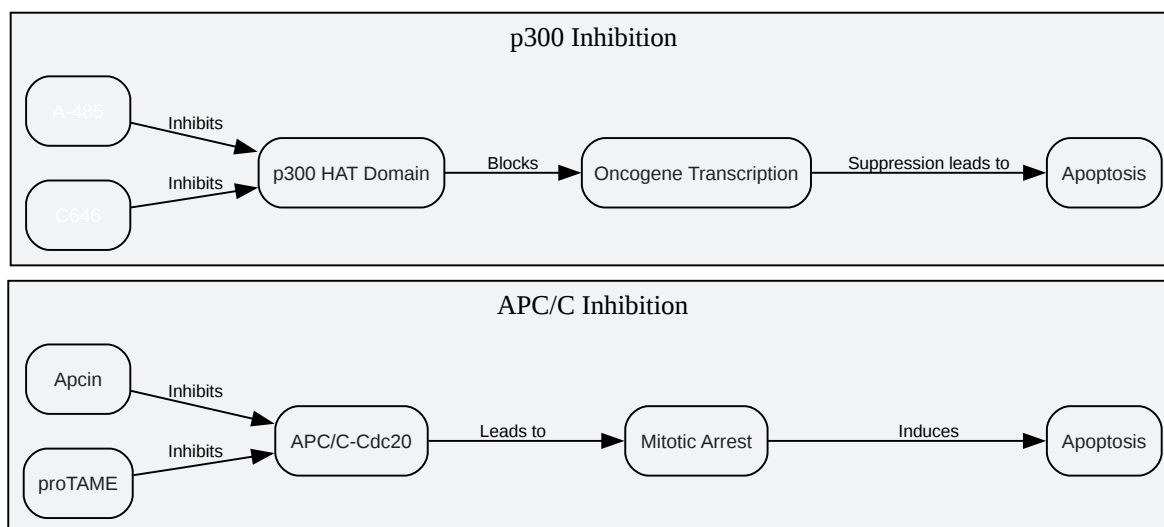
- ATP
- Ubiquitination Buffer: 20 mM Tris-HCl pH 7.5, 100 mM KCl, 2.5 mM MgCl₂, 1 mM DTT

Protocol:

- Reaction Setup:
 - Combine Ubiquitination Buffer, E1, E2, ubiquitin, ATP, and the APC/C substrate.
 - Add recombinant APC/C to the mixture.
 - In a parallel reaction, also include recombinant p300.
- Initiate Reaction:
 - Incubate the reactions at 30°C.
- Analysis:
 - At various time points, take aliquots of the reaction and stop with SDS-PAGE sample buffer.
 - Analyze the samples by SDS-PAGE and Western blotting using an antibody against the substrate to visualize the appearance of higher molecular weight ubiquitinated forms.

Therapeutic Targeting of the APC/C-p300 Pathway

The central role of the APC/C-p300 axis in cancer makes it an attractive target for therapeutic intervention. Several small molecule inhibitors are in development, targeting either the APC/C or p300.



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Figure 3: Mechanisms of action for APC/C and p300 inhibitors.

- APC/C Inhibitors:
 - proTAME: A pro-drug of TAME (tosyl-L-arginine methyl ester), which inhibits the interaction of the co-activators with the APC/C.
 - Apcin: Specifically inhibits the APC/C-Cdc20 interaction. These inhibitors induce a prolonged mitotic arrest, which can lead to apoptotic cell death in cancer cells.
- p300 Inhibitors:
 - C646: A small molecule that competitively inhibits the HAT activity of p300.
 - A-485: A potent and selective inhibitor of the p300/CBP HAT domain. These inhibitors block the transcription of key oncogenes, leading to cell cycle arrest and apoptosis.

The combined inhibition of both APC/C and p300 may offer a synergistic therapeutic strategy to combat cancer by simultaneously disrupting cell cycle progression and oncogenic transcription.

Future Directions

The discovery of the APC/C-p300 pathway has opened new avenues for cancer research and drug development. Future efforts should focus on:

- Elucidating the full spectrum of genes and substrates regulated by the APC/C-p300 complex.
- Developing more potent and specific inhibitors targeting the APC/C-p300 interaction interface.
- Investigating the efficacy of combination therapies targeting both APC/C and p300 in preclinical and clinical settings.
- Identifying biomarkers to predict patient response to therapies targeting this pathway.

A deeper understanding of the APC/C-p300 nexus will undoubtedly pave the way for novel and more effective cancer treatments.

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